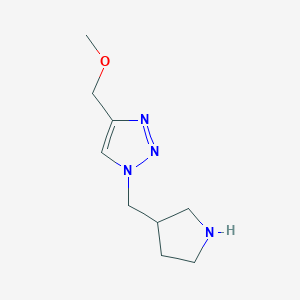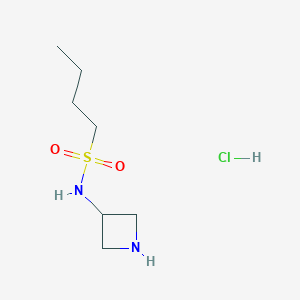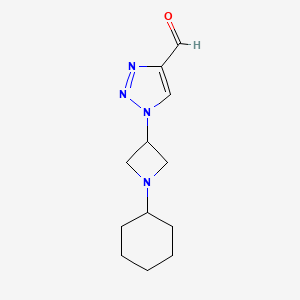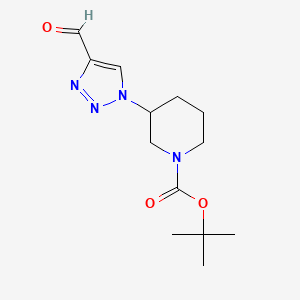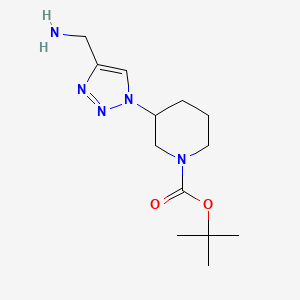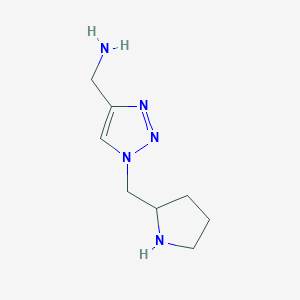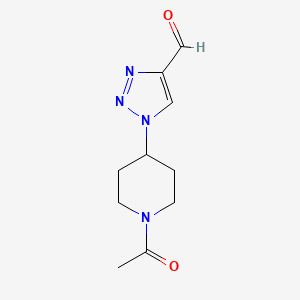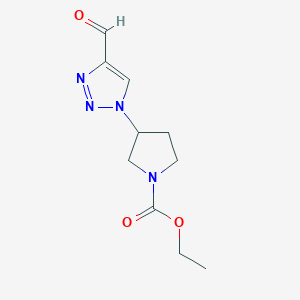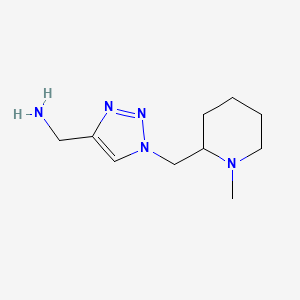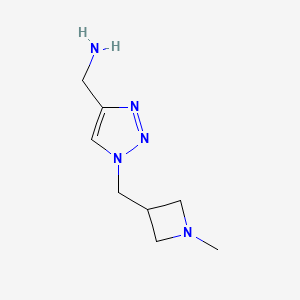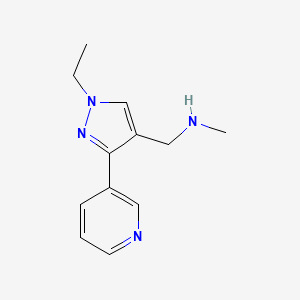
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
説明
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ambient-Temperature Synthesis
- A study reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a condensation reaction. This process highlights the potential for producing similar compounds at ambient temperatures (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , have been synthesized and screened for anticonvulsant activity. This study demonstrates the potential use of such compounds in medical applications (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activities
- Research involving pyridine 3-carboxillic acid derivatives, closely related to the compound of interest, revealed their potential antimicrobial and antimycobacterial activities. Such findings indicate the possibility of using similar compounds in combating infections and diseases (R.V.Sidhaye et al., 2011).
Photoinduced Tautomerization
- A study on 2-(1H-pyrazol-5-yl)pyridines, which share a structural component with the specified compound, showed that they exhibit photoreactions including excited-state intramolecular proton transfer. This suggests potential applications in photophysics and photochemistry (Vetokhina et al., 2012).
Anticancer Agents
- Novel pyrazole derivatives with structures related to the compound have been synthesized and evaluated for their anticancer activity. This highlights the potential of such compounds in developing new cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis in Asymmetric Transfer Hydrogenation
- Compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine, related to the specified compound, have been used in catalyzing the transfer hydrogenation of ketones. This demonstrates the utility of such compounds in catalysis and organic synthesis (Magubane et al., 2017).
作用機序
Target of action
The compound contains a pyrazole ring and a pyridine ring. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular activities . Pyridine derivatives also have diverse biological activities and are used in various therapeutic areas .
Mode of action
For example, some pyrazole derivatives have been found to inhibit the glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds that inhibit glyt1, for example, can affect the functioning of the nmda receptor, which plays a key role in synaptic plasticity and memory function .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a GlyT1 inhibitor, it could potentially have effects on cognitive function .
生化学分析
Biochemical Properties
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with glycine transporter 1 (GlyT1), inhibiting its activity . This interaction is crucial as GlyT1 is involved in regulating glycine levels in the brain, which in turn affects neurotransmission and cognitive functions. Additionally, the compound has shown potential anti-fibrotic and antimicrobial properties, indicating its versatility in biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GlyT1 can lead to increased glycine levels, which may enhance N-methyl-D-aspartate (NMDA) receptor function and improve cognitive functions . Moreover, its anti-fibrotic properties suggest that it can inhibit collagen expression and reduce hydroxyproline content in cell culture, thereby impacting cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of GlyT1 involves binding to the transporter, preventing glycine reuptake and thereby increasing extracellular glycine levels . This mechanism is particularly relevant in the context of NMDA receptor function, as glycine acts as a co-agonist for these receptors. Additionally, the compound’s anti-fibrotic and antimicrobial activities are likely mediated through its interactions with enzymes involved in collagen synthesis and microbial cell wall synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of GlyT1 and consistent anti-fibrotic effects, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GlyT1 without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed, indicating a threshold beyond which the compound’s safety is compromised. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression and other nuclear processes. These localization patterns are essential for understanding the compound’s cellular functions and therapeutic potential.
特性
IUPAC Name |
1-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-11(7-13-2)12(15-16)10-5-4-6-14-8-10/h4-6,8-9,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNFJGODWUYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


